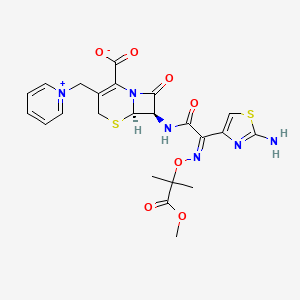

Methyl ceftazidime

説明

Methyl ceftazidime is a derivative of ceftazidime . Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections .

Synthesis Analysis

The synthesis of ceftazidime involves taking 7-aminocephalosporanic acid (7-ACA) as a starting raw material, introducing a pyridine ion to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .

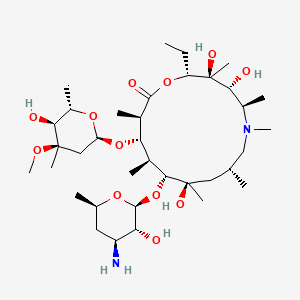

Molecular Structure Analysis

The molecular formula of Methyl ceftazidime is C23H24N6O7S2 . The molecular weight is 560.6 g/mol . The InChI is InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28 .

Chemical Reactions Analysis

Ceftazidime has been shown to form complexes with Fe(III) ions in aqueous solutions . The complexing properties were characterized by UV-vis spectrophotometric and potentiometric methods .

Physical And Chemical Properties Analysis

Methyl ceftazidime is a white to cream-colored crystalline powder . The pH of freshly constituted solutions usually ranges from 5 to 8 .

科学的研究の応用

Treatment of Enterobacterales Infections

Ceftazidime, a third-generation cephalosporin antibiotic, has been used extensively for the management of Enterobacterales infections . It has unique attributes and clinical implications against difficult-to-treat Enterobacterales infections .

Pharmacokinetic and Pharmacodynamic Properties

Ceftazidime has been studied for its pharmacokinetic and pharmacodynamic properties . It can be administered by intramuscular or intravenous injection with high blood concentration, low protein binding rate (10–17%), renal excretion (80–90%), wide distribution in vivo, and blood–brain barrier penetration (25%) .

Treatment of Complicated Urinary Tract Infections (cUTIs)

In 2015, Ceftazidime-Averbatan was approved by the USFDA for the treatment of complicated urinary tract infections (cUTIs) .

Treatment of Complicated Intra-Abdominal Infections (cIAIs)

Ceftazidime, combined with metronidazole, has been approved for the treatment of complicated intra-abdominal infections (cIAIs) .

Interaction with Sediment-Derived Dissolved Organic Matter (SDOM)

Research has been conducted on the binding behaviors of ceftazidime with the presence of sediment-derived dissolved organic matter (SDOM) extracted from the sediment of the Yellow River . This has significant implications on the environmental fate of cephalosporin antibiotics and that of sediment-derived DOM .

Treatment of Infections Caused by Pseudomonas Aeruginosa

Ceftazidime is usually reserved for the treatment of infections caused by Pseudomonas aeruginosa .

Interaction with Fe(III) Ions

The cellular toxicity of Fe (III) contributes to serious diseases, like Huntington’s, Alzheimer’s, and Parkinson’s diseases . Research has been conducted on the complex-forming properties of ceftazidime with Fe(III) ions in an aqueous solution .

In Silico ADME and Toxicity Prediction

In silico methods have been used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of ceftazidime and its impurities . This approach can predict the toxicity of other cephalosporins and impurities .

Safety And Hazards

Methyl ceftazidime may cause an allergic skin reaction and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14-/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLCFFMLJEMPT-CDOVDWRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)OC)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159347 | |

| Record name | Methyl ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ceftazidime | |

CAS RN |

1354396-23-8 | |

| Record name | Methyl ceftazidime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354396238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ceftazidime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CEFTAZIDIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0D5C285HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。